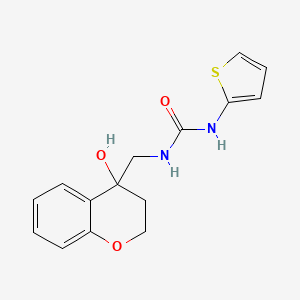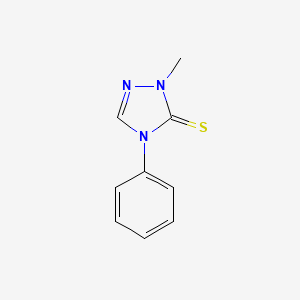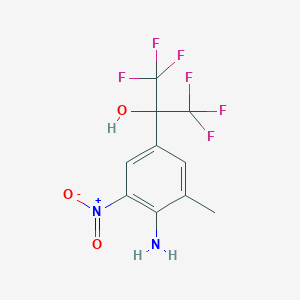
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has shown potential in scientific research applications.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their evaluation as antiacetylcholinesterase agents. This research aimed at optimizing the spacer length linking two pharmacophoric moieties and assessing compounds with greater conformational flexibility. Notably, compounds with a cyclohexyl group replacing the initially optimized benzyl group attached to the basic nitrogen exhibited high inhibitory activities (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Another study involved the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. The optimization of lead compounds for in vitro potency included modifications of stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group. This led to the discovery of highly potent compounds in this class, acting as antagonists in functional assays (Fotsch et al., 2001).
Corrosion Inhibition
Research conducted on the inhibition effect of certain urea compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), in 1 M HCl solution on mild steel showed significant findings. These compounds exhibited excellent performance as corrosion inhibitors, acting as mixed-type inhibitors and obeying the Langmuir adsorption isotherm. The study provided valuable insights into the adsorption mechanism and the efficiency of these inhibitors (Bahrami & Hosseini, 2012).
Hydrogel Morphology and Rheology Tuning
A distinct study examined 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) and its ability to form hydrogels in acidic conditions. The research emphasized the dependency of the gels' morphology and rheology on the identity of the anion, presenting a novel method to tune the physical properties of these gels (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXDTUQVMEAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)

![N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2629328.png)
![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)


![Methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2629339.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629344.png)
![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea](/img/structure/B2629346.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)